Welcome to the BenchChem Online Store!
molecular formula C12H11N5O B8795312 2-(benzylamino)-9H-purin-6-ol CAS No. 5711-37-5

2-(benzylamino)-9H-purin-6-ol

Cat. No. B8795312
M. Wt: 241.25 g/mol
InChI Key: XWNJMSJGJFSGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09024022B2

Procedure details

Introduced into a 1.5 ml Eppendorf tube were 100 μl of a solution containing 10 mmol·l−1 of 6-aminomethylbenzylguanine in anhydrous dimethylsulfoxide (1 μmol) and 100 μl of a solution containing 10 mmol·l−1 of Tb(KR)-NHS in anhydrous dimethylsulfoxide (1 μmol). The mixture was stirred for one hour. The reaction was monitored by HPLC on a Merck Lichrospher RP °18, 5 μm, 125×4.6 column with a gradient of acetonitrile in water containing 25 mM of triethylammonium acetate.
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step One
Name
6-aminomethylbenzylguanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Tb(KR)-NHS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
triethylammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC[C:3]1[C:8]([CH2:9][NH:10][C:11]2[NH:12][C:13](=[O:20])[C:14]3[NH:15][CH:16]=[N:17][C:18]=3[N:19]=2)=[CH:7][CH:6]=[CH:5][CH:4]=1.CS(C)=O.C(#N)C.C([O-])(=O)C.C([NH+](CC)CC)C>O>[CH2:9]([NH:10][C:11]1[NH:12][C:13](=[O:20])[C:14]2[NH:15][CH:16]=[N:17][C:18]=2[N:19]=1)[C:8]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
100 μL
Type
reactant
Smiles
Step Two
Name
6-aminomethylbenzylguanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=CC=C1CNC=1NC(C=2NC=NC2N1)=O
Name
Quantity
1 μmol
Type
reactant
Smiles
CS(=O)C
Name
solution
Quantity
100 μL
Type
reactant
Smiles
Step Three
Name
Tb(KR)-NHS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 μmol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
triethylammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)[NH+](CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Introduced into a 1.5 ml Eppendorf tube

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC=1NC(C=2NC=NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.